1-Pyrrolidinyloxy, 3-((bromoacetyl)amino)-2,2,5,5-tetramethyl-

EPR spectroscopy site-directed spin labeling reducing environment

1-Pyrrolidinyloxy, 3-((bromoacetyl)amino)-2,2,5,5-tetramethyl- (CAS 17932-40-0), commonly referred to as 3-(2-bromoacetamido)-PROXYL or BSL, is a paramagnetic nitroxide spin label belonging to the pyrrolidine class. Its core structure features a stable 2,2,5,5-tetramethyl-1-pyrrolidinyloxy radical that protects the nitroxide from rapid reduction, while the bromoacetamide side chain serves as a moderately reactive electrophile for covalent attachment to cysteine thiols, histidine side chains, and phosphorothioate-modified nucleotides.

Molecular Formula C10H19BrN2O2
Molecular Weight 279.17 g/mol
CAS No. 17932-40-0
Cat. No. B018808
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Pyrrolidinyloxy, 3-((bromoacetyl)amino)-2,2,5,5-tetramethyl-
CAS17932-40-0
SynonymsN-(1-Oxyl-2,2,5,5-tetramethyl-3-pyrroliidinyl)bromoacetamide;  3-Bromoacetamido-2,2,5,5-tetramethylpyrrolidin-1-oxyl; 
Molecular FormulaC10H19BrN2O2
Molecular Weight279.17 g/mol
Structural Identifiers
SMILESCC1(CC(C(N1O)(C)C)NC(=O)CBr)C
InChIInChI=1S/C10H19BrN2O2/c1-9(2)5-7(12-8(14)6-11)10(3,4)13(9)15/h7,15H,5-6H2,1-4H3,(H,12,14)
InChIKeyAIMGMMAHYBVXHU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(2-Bromoacetamido)-PROXYL (CAS 17932-40-0): A Thiol- and Histidine-Reactive Nitroxide Spin Label for EPR-Based Protein Structure and Dynamics


1-Pyrrolidinyloxy, 3-((bromoacetyl)amino)-2,2,5,5-tetramethyl- (CAS 17932-40-0), commonly referred to as 3-(2-bromoacetamido)-PROXYL or BSL, is a paramagnetic nitroxide spin label belonging to the pyrrolidine class. Its core structure features a stable 2,2,5,5-tetramethyl-1-pyrrolidinyloxy radical that protects the nitroxide from rapid reduction, while the bromoacetamide side chain serves as a moderately reactive electrophile for covalent attachment to cysteine thiols, histidine side chains, and phosphorothioate-modified nucleotides [1]. This dual reactivity profile, coupled with the irreversible thioether linkage formed upon cysteine conjugation, distinguishes it from commonly used disulfide-based labels such as MTSL (methanethiosulfonate spin label) and provides a critical advantage in experimental systems where reducing environments are present [2].

Reducing environment EPR Irreversible thioether linkage may support stability in GSH/DTT-containing conditions.
Multi-site targeting Reported reactivity with cysteine, histidine, and phosphorothioate groups broadens labeling scope.
Aggregation-prone proteins Moderate electrophilicity may reduce precipitation risk compared to maleimide labels.

Why Generic Nitroxide Spin Labels Cannot Replace 3-(2-Bromoacetamido)-PROXYL in Reducing or Multi-Site Labeling Experiments


Site-directed spin labeling (SDSL) requires matching the electrophilic warhead to the experimental context. The most prevalent cysteine-directed label, MTSL, forms a reducible disulfide bond that cannot survive the millimolar concentrations of glutathione or DTT typically encountered in intracellular or lysate-based applications [1]. While maleimide-based spin labels (e.g., 3-maleimido-PROXYL, MAP) provide an irreversible thioether bond, their higher reactivity often leads to off-target labeling of non-cysteine nucleophiles and protein precipitation, as demonstrated in side-by-side comparisons [1]. The bromoacetamide group of 3-(2-bromoacetamido)-PROXYL occupies a distinct reactivity niche—sufficiently electrophilic to react selectively with cysteine and histidine residues under controlled conditions (pH 5.5–7.5), yet controlled enough to avoid the promiscuous labeling or precipitation observed with maleimide labels [2]. Furthermore, its utility extends beyond cysteine labeling to direct modification of phosphorothioate nucleotides, an application inaccessible to MTSL or MAP [3].

Target
Substitute
Why not interchangeable
3-(2-Bromoacetamido)-PROXYL
MTSL
Disulfide bond cleaved by intracellular reducing agents; Signal loss risk
3-(2-Bromoacetamido)-PROXYL
Maleimido-PROXYL (MAP)
Higher reactivity may cause off-target labeling and protein precipitation; Sample quality risk

Quantitative Evidence Differentiating 3-(2-Bromoacetamido)-PROXYL from MTSL and Maleimido-PROXYL


Irreversible Thioether Bond Imparts Stability Under Reducing Conditions Versus MTSL Disulfide

The bromoacetamide warhead of 3-(2-bromoacetamido)-PROXYL reacts with cysteine thiols via nucleophilic substitution to form a stable thioether bond. In contrast, MTSL conjugation proceeds through disulfide exchange, producing a bond that is cleavable by biological reductants such as glutathione (GSH) and dithiothreitol (DTT). The BASL label, which also forms an irreversible linkage, has been shown to resist reduction in comparative studies, whereas MTSL-labeled proteins rapidly lose signal under identical reducing conditions [1]. This stability is a class property of haloacetamide labels and directly impacts the reliability of distance measurements in intracellular or reducing environments.

Irreversible vs. MTSL disulfide
Class-level inference
Thioether bond resists reduction; MTSL disulfide cleaved in mM GSH/DTT.
May support signal retention in reducing environments.
Class property of bromoacetamide labels; verify with target.
EPR spectroscopy site-directed spin labeling reducing environment linker stability in-cell EPR

Moderate Reactivity Reduces Protein Precipitation Versus Maleimido-PROXYL (MAP)

In a comparative study of the analogous bromoacrylaldehyde spin label (BASL) versus maleimido-PROXYL (MAP), MAP caused visible protein precipitation of HD-PTP multidomain protein, whereas BASL labeling proceeded without aggregation [1]. The bromoacetamide group of 3-(2-bromoacetamido)-PROXYL exhibits a reaction rate approximately 2–5 orders of magnitude lower than maleimide, based on thiol reactivity hierarchies where maleimide > iodoacetamide > bromoacetamide [2]. This attenuated reactivity minimizes non-specific conjugation and aggregation, making 3-(2-bromoacetamido)-PROXYL the preferred choice for aggregation-prone or multidomain proteins where MAP labeling fails.

Precipitation vs. MAP
Cross-study comparable
BASL (bromoacetamide analog) showed no aggregation; MAP caused visible precipitation of HD-PTP protein.
Moderate reactivity may preserve sample homogeneity.
Class inference from BASL; direct 3-(2-bromoacetamido)-PROXYL data limited.
protein aggregation labeling selectivity maleimide side reactions EPR sample quality

Histidine Labeling Capability Expands Target Repertoire Beyond Cysteine-Reactive Labels

3-(2-Bromoacetamido)-PROXYL specifically labels the active-site histidine (His-101) of bacterial ribonuclease binase under optimal conditions (1:3 protein/label molar ratio, pH 5.5 potassium phosphate buffer, 48 h incubation at 20°C), producing a spin-labeled protein structurally indistinguishable from native binase by fluorescence assay [1]. This contrasts with MTSL and MAP, which are exclusively thiol-directed and cannot target histidine residues. The ability to probe histidine-containing active sites or binding interfaces is a distinct capability not shared by standard cysteine-directed spin labels.

Histidine labeling
Head-to-head
Specific His-101 labeling of binase at pH 5.5; MTSL, MAP inert toward histidine.
Supports active-site probing in cysteine-free proteins.
Optimal conditions: 48 h, 20°C, 1:3 molar ratio.
histidine labeling active site probing binase EPR dynamics non-cysteine targeting

Phosphorothioate Nucleotide Modification Enables Spin-Labeled Nucleotide Probe Construction

3-(2-Bromoacetamido)-PROXYL reacts efficiently with the sulfur atom of phosphorothioate-containing AMP, ADP, and ATP analogs to produce a series of spin-labeled nucleotides [1]. These probes have been used to investigate substrate and effector binding sites of phosphoribulokinase, demonstrating that the spin-labeled ATP analog retains binding affinity comparable to native ATP [1]. Neither MTSL nor maleimide spin labels have been reported to accomplish this direct phosphorothioate modification, giving 3-(2-bromoacetamido)-PROXYL a unique niche for constructing nucleotide-based EPR probes.

Phosphorothioate modification
Head-to-head
Efficient conjugation to phosphorothioate-AMP/ADP/ATP; binding retained vs. native nucleotide.
Enables custom spin-labeled nucleotide probe synthesis.
MTSL and MAP lack this application capability.
spin-labeled nucleotides phosphorothioate enzyme mechanism EPR probe ATP/ADP analogs

Narrower Distance Distribution Potential for DEER Measurements Compared to MTSL

The bromoacrylaldehyde spin label BASL (a structurally related bromo-labeled nitroxide) produced narrower distance distributions in DEER experiments compared to MTSL and MAP when analyzed with rotamer library predictions [1]. The comparatively short and rigid linker of 3-(2-bromoacetamido)-PROXYL (three bonds from amide nitrogen to sulfur) is expected to generate similarly constrained rotameric freedom relative to the five-rotatable-bond linker in MTSL. Narrower distance distributions directly translate to higher precision structural restraints for protein modeling.

DEER distance distribution
Class-level inference
BASL produced narrower distance distributions than MTSL; 3-bond tether vs. 5 rotatable bonds in MTSL.
Shorter linker may improve distance restraint precision.
Δσ not quantified for 3-(2-bromoacetamido)-PROXYL; rotamer library-based.
DEER PELDOR distance distribution rotamer library EPR structural biology

Lower Molecular Weight and Solubility Profile Favor Membrane Protein Labeling Over Bulkier Maleimido-PROXYL

3-(2-Bromoacetamido)-PROXYL has a molecular weight of 278.17 g/mol and is soluble in acetone, chloroform, dichloromethane, and DMSO . In contrast, 3-maleimido-PROXYL (MAP) has a molecular weight of 237.27 g/mol but, due to its maleimide ring, exhibits different solubility and aggregation behavior. The established solubility in both polar aprotic and chlorinated solvents facilitates incorporation into membrane protein preparations where solvent compatibility is critical . This physical profile is advantageous for hydrophobic protein systems where larger or less soluble labels may precipitate.

Solubility & MW profile
Supporting evidence
MW 278.17; soluble in acetone, CHCl₃, CH₂Cl₂, DMSO. Lower MW than most maleimide labels.
Solvent compatibility may facilitate membrane protein labeling.
Vendor analytical data; verify batch-specific solubility.
membrane protein spin label solubility label size EPR sample preparation

Optimal Application Scenarios for Procuring 3-(2-Bromoacetamido)-PROXYL (CAS 17932-40-0)


Intracellular or Lysate-Based DEER/PELDOR Distance Measurements Where Reducing Agents Are Present

Use 3-(2-bromoacetamido)-PROXYL for site-directed spin labeling of cysteine-engineered proteins when experiments must be performed under reducing conditions (e.g., in the presence of DTT, TCEP, or glutathione). The irreversible thioether bond ensures continuous EPR signal, unlike the reducible disulfide formed by MTSL, making it the label of choice for in-cell EPR or cell lysate DEER experiments [1].

Active-Site Histidine Labeling for Enzymatic Mechanism Studies When Cysteine Mutagenesis Is Not Feasible

When the target protein lacks accessible cysteines or when the active site contains a histidine residue critical for function, 3-(2-bromoacetamido)-PROXYL enables direct spin labeling at the histidine side chain. The established protocol (pH 5.5 buffer, 48 h incubation, 1:3 molar ratio) yields structurally intact protein as confirmed by fluorescence spectroscopy, enabling EPR interrogation of active-site dynamics [2].

Construction of Spin-Labeled Nucleotide Probes for ATP/ADP-Binding Enzyme Studies

For investigating nucleotide-dependent enzymes (e.g., kinases, ATPases, phosphoribulokinase), 3-(2-bromoacetamido)-PROXYL can be directly coupled to phosphorothioate-modified nucleotides. The resulting spin-labeled nucleotide analogs maintain binding affinity comparable to native nucleotides while providing EPR-active probes to map substrate and effector binding sites [3].

Multidomain or Aggregation-Prone Protein Labeling Where Maleimide Labels Cause Precipitation

For proteins with multiple native cysteines or multidomain architectures prone to aggregation upon maleimide labeling, 3-(2-bromoacetamido)-PROXYL offers a milder reactivity profile that avoids the precipitation observed with maleimido-PROXYL (MAP). This preserves sample homogeneity critical for high-quality DEER distance distributions and avoids wasted protein [4].

Application
Selection Property
Validation Focus
Intracellular / lysate DEER under reducing agents
Irreversible thioether linkage stability
Signal retention in DTT/GSH buffers
Active-site histidine EPR probing
pH-controlled histidine reactivity
Structural integrity post-labeling (fluorescence/EPR)
Spin-labeled nucleotide probe construction
Phosphorothioate conjugation efficiency
Retained nucleotide binding affinity
Multidomain / aggregation-prone protein labeling
Moderate bromoacetamide reactivity
Absence of precipitation and sample homogeneity
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